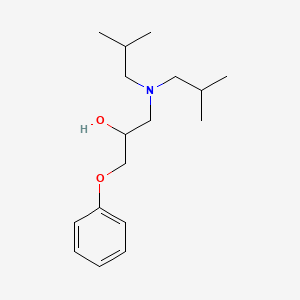![molecular formula C17H18FNO2 B3978354 N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3978354.png)
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide
説明
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide, also known as FPP, is a synthetic compound that belongs to the family of amides. FPP is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a member of the nuclear hormone receptor superfamily. PPARα is involved in the regulation of lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. Therefore, FPP has been extensively studied for its potential therapeutic applications in various diseases, including dyslipidemia, diabetes, atherosclerosis, and cancer.
作用機序
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide exerts its pharmacological effects by selectively binding to and inhibiting PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. By inhibiting PPARα, N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide reduces the expression of genes involved in lipid synthesis and uptake, increases the expression of genes involved in fatty acid oxidation, and decreases the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been found to have a number of biochemical and physiological effects. N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been shown to decrease serum triglyceride and cholesterol levels, increase high-density lipoprotein cholesterol levels, and improve lipid metabolism in animal models of dyslipidemia. N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has also been found to improve glucose tolerance and insulin sensitivity, reduce hepatic steatosis, and increase energy expenditure in animal models of diabetes. Furthermore, N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been shown to reduce atherosclerosis, inflammation, and oxidative stress in animal models of atherosclerosis.
実験室実験の利点と制限
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has several advantages and limitations for lab experiments. One advantage is that N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide is a potent and selective PPARα antagonist, which allows for specific inhibition of PPARα signaling. Another advantage is that N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been extensively studied in animal models of various diseases, which provides a wealth of information on its pharmacological effects. However, one limitation is that N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has not yet been tested in human clinical trials, which limits its potential therapeutic applications in humans. Another limitation is that N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has a relatively short half-life in vivo, which may require frequent dosing in animal experiments.
将来の方向性
There are several future directions for the study of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide. One direction is to further elucidate the molecular mechanisms underlying the pharmacological effects of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide on lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. Another direction is to investigate the potential therapeutic applications of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide in human clinical trials, particularly in the treatment of dyslipidemia, diabetes, atherosclerosis, and cancer. Furthermore, future studies may explore the potential synergy of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide with other drugs or therapies for the treatment of these diseases.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been shown to have beneficial effects on lipid metabolism and glucose homeostasis. N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been found to decrease serum triglyceride and cholesterol levels in animal models of dyslipidemia. N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has been found to reduce atherosclerosis and inflammation in animal models of atherosclerosis.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-13(21-16-5-3-2-4-6-16)17(20)19-12-11-14-7-9-15(18)10-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSANTABJSUVZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3978273.png)
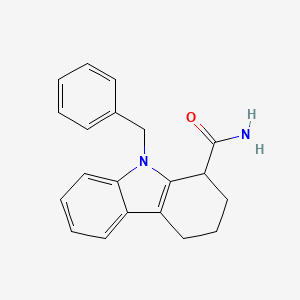
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)
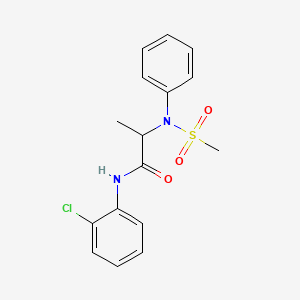
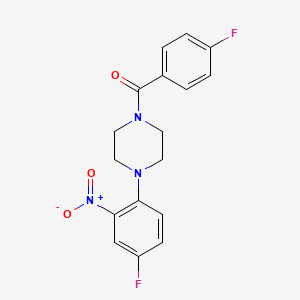
![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)
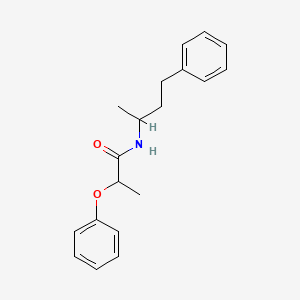
![methyl (2S,4R)-4-({[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3978356.png)
![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3978365.png)
![2-phenoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3978366.png)
